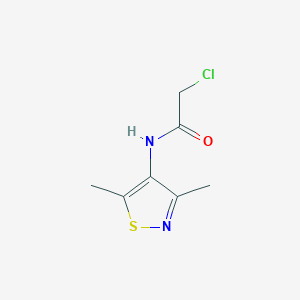![molecular formula C16H19ClN4O2 B14396595 N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(piperidin-1-yl)propanamide CAS No. 89757-84-6](/img/structure/B14396595.png)
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(piperidin-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(piperidin-1-yl)propanamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(piperidin-1-yl)propanamide typically involves the following steps:
Esterification: The process begins with the esterification of 4-chlorobenzoic acid with methanol in the presence of sulfuric acid to produce methyl 4-chlorobenzoate.
Hydrazination: The ester is then converted to 4-chlorophenylhydrazide through a reaction with hydrazine hydrate.
Cyclization: The hydrazide undergoes cyclization with cyanogen bromide to form 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine.
Coupling Reaction: Finally, the oxadiazole derivative is coupled with 3-(piperidin-1-yl)propanoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(piperidin-1-yl)propanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxadiazole derivatives .
Aplicaciones Científicas De Investigación
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(piperidin-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antitubercular agent, with studies indicating its activity against Mycobacterium tuberculosis.
Biological Research: It is used in studies exploring the inhibition of various enzymes and biological pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(piperidin-1-yl)propanamide involves its interaction with specific molecular targets. For instance, in antitubercular applications, the compound inhibits the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes and pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-amine: This compound shares a similar core structure but contains a thiadiazole ring instead of an oxadiazole ring.
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(piperidin-1-yl)acetamide: A closely related compound with a slightly different side chain.
Uniqueness
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(piperidin-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring and piperidine moiety contribute to its versatility in various applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
89757-84-6 |
|---|---|
Fórmula molecular |
C16H19ClN4O2 |
Peso molecular |
334.80 g/mol |
Nombre IUPAC |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C16H19ClN4O2/c17-13-6-4-12(5-7-13)15-19-20-16(23-15)18-14(22)8-11-21-9-2-1-3-10-21/h4-7H,1-3,8-11H2,(H,18,20,22) |
Clave InChI |
DXLMJXWMMQOIQC-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


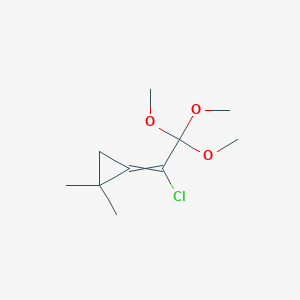
![N-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14396518.png)
![Dimethyl {2-[(acetyloxy)imino]propyl}phosphonate](/img/structure/B14396524.png)
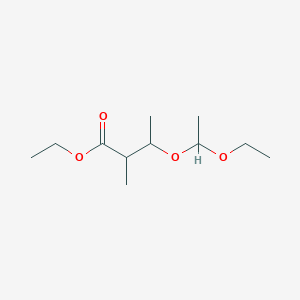
![N-Ethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14396546.png)



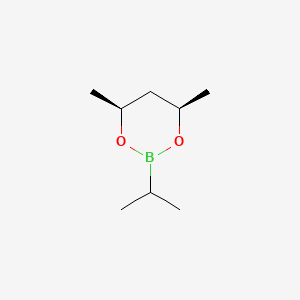
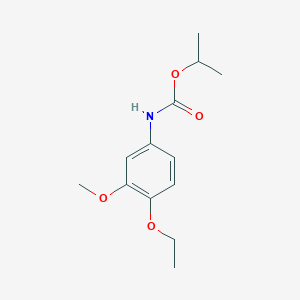
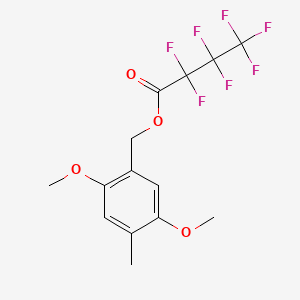
silane](/img/structure/B14396589.png)
